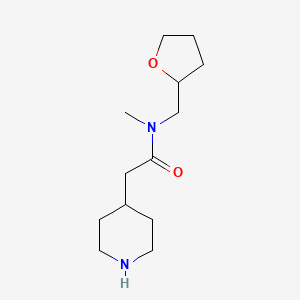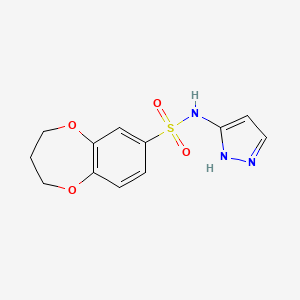
N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, also known as PDP, is a chemical compound that has been studied extensively for its potential use in scientific research.
Mecanismo De Acción
N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide acts as a carbonic anhydrase inhibitor by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This can lead to a decrease in pH and a disruption of cellular processes. N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide also exhibits fluorescence properties, which can be used for imaging cellular structures.
Biochemical and Physiological Effects:
Studies have shown that N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can inhibit the growth of cancer cells in vitro, as well as reduce the invasiveness of cancer cells in vivo. N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has also been shown to have neuroprotective effects, potentially through its ability to inhibit carbonic anhydrase IX.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide in lab experiments is its ability to selectively target carbonic anhydrase IX, making it a potentially useful tool for studying this protein. However, N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide. One area of interest is the development of N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide-based fluorescent probes for imaging cellular structures. Another potential direction is the investigation of N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide as a therapeutic agent for neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide and its potential uses in cancer therapy.
Métodos De Síntesis
N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can be synthesized using a multi-step process involving the reaction of 2-hydroxy-3,4-methylenedioxybenzaldehyde with hydrazine hydrate, followed by the addition of 4-chlorobenzenesulfonyl chloride and pyrazole. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of carbonic anhydrase IX, a protein that is overexpressed in many types of cancer. N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has also been investigated for its use as a fluorescent probe for imaging cellular structures, as well as for its potential as a therapeutic agent for neurological disorders.
Propiedades
IUPAC Name |
N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-20(17,15-12-4-5-13-14-12)9-2-3-10-11(8-9)19-7-1-6-18-10/h2-5,8H,1,6-7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIVVBPQLNQJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=NN3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)


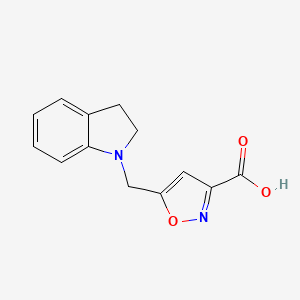
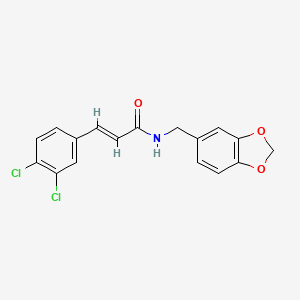
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)
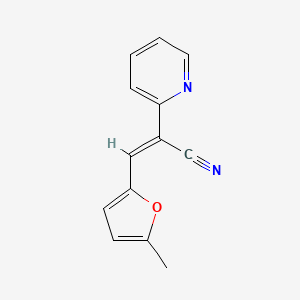

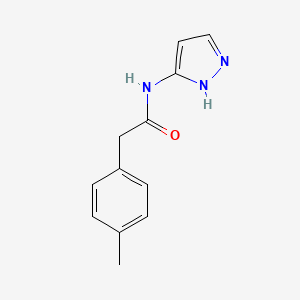

![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
